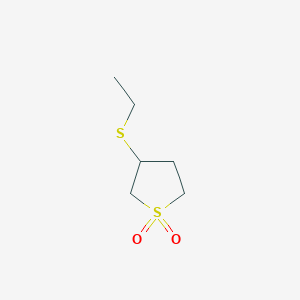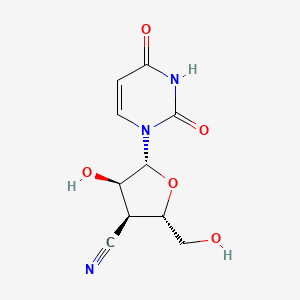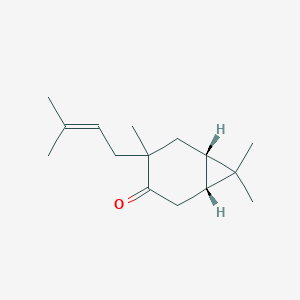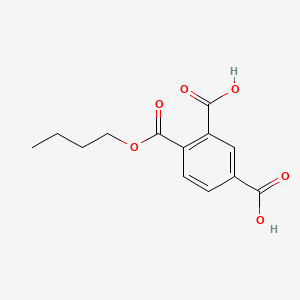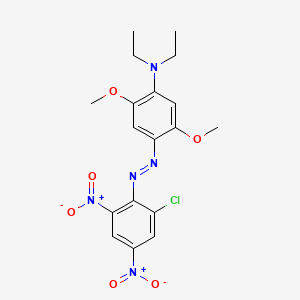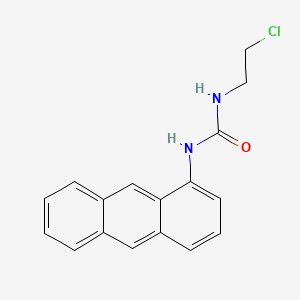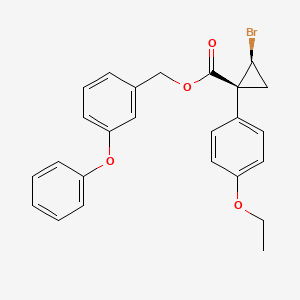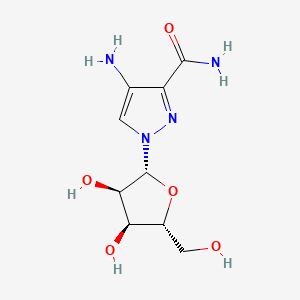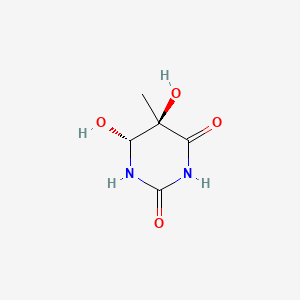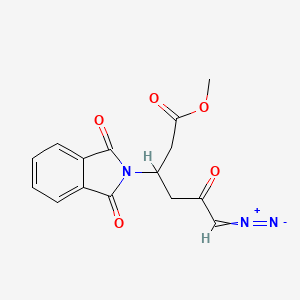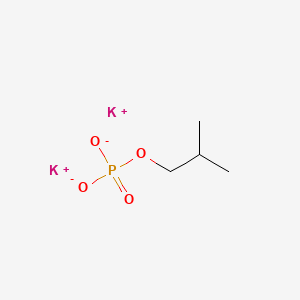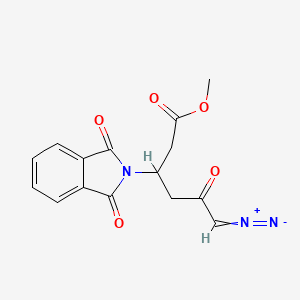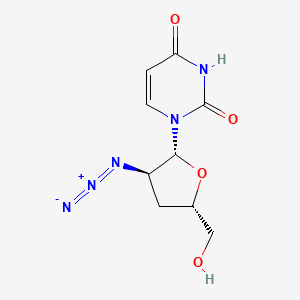
Uridine, 2'-azido-2',3'-dideoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 2’-azido-2’,3’-dideoxy- is a modified nucleoside analog derived from uridine It is characterized by the substitution of the 2’ hydroxyl group with an azido group and the removal of the 3’ hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’-azido-2’,3’-dideoxy- typically involves the diazotransfer reaction, where the 2’-amino group of uridine is converted to an azido group. This reaction is often carried out using diazotransfer reagents such as imidazole-1-sulfonyl azide hydrochloride under mild conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of Uridine, 2’-azido-2’,3’-dideoxy- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Quality control measures are implemented to ensure the consistency and safety of the produced compound.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine, 2’-azido-2’,3’-dideoxy- undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Reduction: 2’-amino-2’,3’-dideoxyuridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Uridine, 2’-azido-2’,3’-dideoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Industry: Utilized in the development of sensitive multi-spectroscopic probes for nucleic acids.
Mécanisme D'action
The mechanism of action of Uridine, 2’-azido-2’,3’-dideoxy- involves its phosphorylation to 2’-azido-2’,3’-dideoxyuridine 5’-diphosphate. This phosphorylated form acts as a mechanistic inhibitor of bacterial ribonucleoside diphosphate reductase, thereby inhibiting DNA synthesis . The compound targets the active site of the enzyme, preventing the reduction of ribonucleotides to deoxyribonucleotides.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-azido-2’-deoxycytidine
- 2’-amino-2’-deoxycytidine
- 3’-azido-2’,3’-dideoxyuridine
Uniqueness
Uridine, 2’-azido-2’,3’-dideoxy- is unique due to its specific structural modifications, which confer distinct biological activities. Unlike other similar compounds, it has shown potential as a mechanistic inhibitor of bacterial ribonucleoside diphosphate reductase and as a sensitive probe for nucleic acids .
Propriétés
Numéro CAS |
126543-45-1 |
|---|---|
Formule moléculaire |
C9H11N5O4 |
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
1-[(2R,3R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O4/c10-13-12-6-3-5(4-15)18-8(6)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6+,8+/m0/s1 |
Clé InChI |
KLUJHYLVSBGISP-SHYZEUOFSA-N |
SMILES isomérique |
C1[C@H](O[C@H]([C@@H]1N=[N+]=[N-])N2C=CC(=O)NC2=O)CO |
SMILES canonique |
C1C(OC(C1N=[N+]=[N-])N2C=CC(=O)NC2=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


